N-Methylisoquinolin-6-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylisoquinolin-6-amine hydrochloride is a chemical compound with the CAS Number: 2344680-00-6 . It has a molecular weight of 194.66 . The IUPAC name for this compound is N-methylisoquinolin-6-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-Methylisoquinolin-6-amine hydrochloride is1S/C10H10N2.ClH/c1-11-10-3-2-9-7-12-5-4-8 (9)6-10;/h2-7,11H,1H3;1H
. This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis
N-Methylisoquinolin-6-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 194.66 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- N-methylisoquinolin-6-amine hydrochloride has been investigated for its interaction with histamine receptors. Histamine receptors play crucial roles in immune responses, inflammation, and neurotransmission. Researchers explore this compound’s potential as a histamine receptor modulator, which could have implications in allergy management, gastric acid regulation, and other physiological processes .
- PAF is involved in platelet aggregation, inflammation, and allergic reactions. N-methylisoquinolin-6-amine hydrochloride has shown promise as a PAF antagonist. By blocking PAF receptors, it may mitigate inflammatory responses and platelet activation. This application could be relevant in cardiovascular disease and inflammatory disorders .
- The 5-lipoxygenase pathway is crucial in the synthesis of leukotrienes, which contribute to inflammation. N-methylisoquinolin-6-amine hydrochloride has been explored as a potential inhibitor of 5-lipoxygenase. Targeting this enzyme could lead to novel anti-inflammatory therapies .
- Researchers use N-methylisoquinolin-6-amine hydrochloride as a scaffold for designing new compounds. Its unique structure provides opportunities for modification and optimization. Medicinal chemists explore derivatives of this compound to develop drugs targeting specific receptors or enzymes .
- Bacteriophages (phages) are viral particles that selectively infect bacteria. N-methylisoquinolin-6-amine hydrochloride, due to its modifiable properties, could be incorporated into phage-based delivery systems. These systems have applications in targeted drug delivery, gene therapy, and antimicrobial treatments .
- Fluorescent compounds are essential tools in biological research. N-methylisoquinolin-6-amine hydrochloride exhibits interesting photophysical properties. Scientists use it as a fluorescent probe to study cellular processes, protein interactions, and membrane dynamics .
Histamine Receptor Modulation
Platelet Activating Factor (PAF) Antagonism
5-Lipoxygenase Inhibition
Drug Development and Medicinal Chemistry
Phage-Based Delivery Systems
Photophysical Studies and Fluorescent Probes
Safety and Hazards
N-Methylisoquinolin-6-amine hydrochloride has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, ensuring adequate ventilation, and using personal protective equipment .
properties
IUPAC Name |
N-methylisoquinolin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;/h2-7,11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOMSULQNLPMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylisoquinolin-6-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.